3-butoxy-N-(4-methoxyphenyl)benzamide is an organic compound characterized by a benzamide structure with a butoxy group and a methoxy-substituted phenyl group. Its molecular formula is , and it has a molecular weight of 299.4 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in organic synthesis.
This compound can be synthesized through the condensation of 4-methoxyaniline with 3-butoxybenzoic acid, typically employing coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine under inert conditions to enhance yield and purity. It falls under the classification of aromatic amides, which are compounds containing an amide functional group attached to an aromatic ring.
The synthesis of 3-butoxy-N-(4-methoxyphenyl)benzamide generally involves the following steps:
In industrial contexts, automated reactors with real-time monitoring systems are utilized to maintain consistent quality and reduce production costs. This approach allows for continuous synthesis processes that can enhance yield and efficiency compared to traditional batch methods.
The molecular structure of 3-butoxy-N-(4-methoxyphenyl)benzamide can be represented using several notations:
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC
CHDJZKHYZVHSRI-UHFFFAOYSA-N
The compound features a central benzamide moiety with a butoxy substituent on one aromatic ring and a methoxy group on the para position of another aromatic ring, contributing to its unique chemical properties.
3-butoxy-N-(4-methoxyphenyl)benzamide can participate in various chemical reactions:
The mechanism of action for 3-butoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific biological targets. The compound may modulate enzyme activity or receptor interactions, leading to various biological effects. Research suggests potential antimicrobial and anticancer properties, making it a candidate for further pharmacological studies .
Property | Value |
---|---|
Molecular Formula | C18H21NO3 |
Molecular Weight | 299.4 g/mol |
Melting Point | 152–154 °C |
Solubility | Soluble in organic solvents |
3-butoxy-N-(4-methoxyphenyl)benzamide has several applications across various scientific fields:
CAS No.: 283-60-3
CAS No.: 7486-39-7
CAS No.: 60186-21-2
CAS No.:
CAS No.: 51249-33-3
CAS No.: 370870-81-8